[2,2'-Bipyridine]-5,5'-diyldimethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
[6-[5-(aminomethyl)pyridin-2-yl]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H14N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6,13-14H2 |
InChI Key |
OHLRPZLVBRXBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)C2=NC=C(C=C2)CN |
Origin of Product |
United States |
Coordination Chemistry of 2,2 Bipyridine 5,5 Diyldimethanamine As a Ligand
Formation of Metal Complexes with Various Transition Metals
[2,2'-Bipyridine]-5,5'-diyldimethanamine and its analogues form stable complexes with a wide range of transition metals, leveraging the strong chelating ability of the bipyridine core.
Complexes of iron, cobalt, and nickel with bipyridine ligands are well-studied for their rich electrochemical and photophysical properties. wikipedia.org The introduction of aminomethyl groups at the 5,5'-positions adds functionality without disrupting the core coordination chemistry.
Iron (Fe): Iron(II) readily forms the intensely colored tris-bipyridyl complex, [Fe(bipy)₃]²⁺. wikipedia.org With ligands analogous to this compound, such as 5,5′-di(methylene-N-aminoacidyl)-2,2′-bipyridyl, stable octahedral Fe(II) complexes are formed. researchgate.net These complexes maintain the core [Fe(N,N')₃]²⁺ structure, with the pendant arms extending into the solvent and providing sites for secondary interactions like anion binding. researchgate.netrsc.org Binuclear iron(III) complexes with substituted bipyridines, such as {[Fe(5,5'-dmbpy)₂(OH₂)]₂(µ-O)}⁴⁺, have also been synthesized, demonstrating distorted octahedral coordination. nih.gov
Cobalt (Co): Cobalt(II) and Cobalt(III) also form stable complexes with bipyridine-type ligands. biointerfaceresearch.com The synthesis of Co(II) complexes with 2,2'-bipyridine (B1663995) often results in octahedral geometries, for example, [Co(bipy)₂(H₂O)₂]²⁺. biointerfaceresearch.com A Co(III) complex with a 5,5′-di(methylene-N-aminoacidyl)-2,2′-bipyridyl ligand, [Co(L)₃]³⁺, has been synthesized and structurally characterized, confirming an octahedral geometry where the pendant amine arms encapsulate anions. researchgate.net
Nickel (Ni): Nickel(II) forms various complexes with substituted bipyridines, typically with octahedral or square planar geometries. researchgate.net For instance, the complex [Ni(5,5′-dmbipy)₂Cl₂] exhibits a distorted octahedral coordination with four nitrogen atoms from the two bipyridine ligands and two chloride anions. researchgate.netpleiades.online A nickel complex with a related 6-aminomethyl-2,2'-bipyridine ligand has been shown to adopt multiple coordination modes, highlighting the versatility of the aminomethyl functionality in coordinating to the metal center. chemrxiv.org
Table 2: Selected Iron, Cobalt, and Nickel Complexes with Substituted Bipyridine Ligands
| Complex Formula | Metal Ion | Geometry | Key Features | Reference |
|---|---|---|---|---|
| [Fe(II)(L)₃]²⁺ (L = 5,5′-di(methylene-N-aminoacidyl)-2,2′-bipyridyl) | Fe(II) | Octahedral | Anion binding via protonated amine sidearms. | researchgate.net |
| [Co(III)(L)₃]³⁺ (L = 5,5′-di(methylene-N-aminoacidyl)-2,2′-bipyridyl) | Co(III) | Octahedral | Encapsulation of chloride ions in the solid state. | researchgate.net |
| [Ni(5,5′-dmbipy)₂Cl₂] | Ni(II) | Distorted Octahedral | Coordination by two bidentate ligands and two chlorides. | researchgate.netpleiades.online |
Copper(II) complexes with 2,2'-bipyridine are of significant interest due to their diverse structural chemistry and potential applications. The coordination environment around the copper(II) ion in these complexes is highly flexible, often adopting distorted octahedral or square pyramidal geometries. nih.govurfu.ru
The reaction of copper salts with 2,2'-bipyridine can yield monomeric species like [Cu(bipy)(H₂O)₂(SO₄)], which can further assemble into polymeric chains through bridging anions. nih.gov In such a complex, the Cu(II) center is typically hexacoordinated by two nitrogen atoms from the bipyridine, two oxygen atoms from water molecules, and two oxygen atoms from bridging sulfate groups. nih.gov
When this compound coordinates to Cu(II), several outcomes are possible. A simple 1:1 complex could adopt a square planar or distorted octahedral geometry, with the aminomethyl groups either coordinating to the metal or remaining pendant. The formation of binuclear or polynuclear structures is also highly plausible, with the ligand bridging multiple copper centers. In mixed-ligand systems, such as those also containing amino acids, copper(II) has been shown to form octahedral complexes of the type [Cu(Trp)₂(Bpy)]. The presence of the aminomethyl groups on the bipyridine backbone provides additional donor sites that can influence the final structure and stability of the copper complex.
Silver Complexes
While specific studies on silver complexes with this compound are not extensively documented, research on analogous bipyridine ligands provides insights into potential coordination modes. For instance, the coordination of silver ions with 5,5′-dicyano-2,2′-bipyridine has been shown to be dependent on the counter-anion and crystallization conditions, leading to the formation of either discrete monomeric bis-chelate complexes or one- and two-dimensional coordination polymers. In these structures, the ligand can act as a bi-, tri-, or tetra-dentate chelate or a bridging ligand. The coordination typically involves the nitrogen atoms of the bipyridine rings, and in the case of the dicyano derivative, the cyano groups can also participate in bridging to neighboring silver centers. Given the presence of aminomethyl groups in this compound, it is plausible that these amine functionalities could also engage in coordination or intermolecular interactions, influencing the dimensionality and structure of the resulting silver complexes.
Ruthenium Complexes Bearing Aminomethyl Bipyridine Ligands
Ruthenium complexes incorporating bipyridine ligands are of significant interest due to their rich photophysical and electrochemical properties. While direct studies on ruthenium complexes of this compound are limited, research on derivatives such as 5,5'-diamino-2,2'-bipyridine and other aminobipyridine ligands offers valuable parallels. For example, ruthenium(II)-arene complexes with 4,4'-diamino-2,2'-bipyridine have been synthesized and characterized. In these complexes, the bipyridine ligand chelates to the ruthenium center through its two nitrogen atoms, forming stable octahedral geometries. The amino groups on the bipyridine ring can influence the electronic properties of the complex and may participate in intermolecular hydrogen bonding, affecting the supramolecular assembly of the complexes in the solid state. It is anticipated that the aminomethyl groups of this compound would similarly influence the properties of its ruthenium complexes.
Other Metal Systems (e.g., Palladium, Platinum, Gold, Manganese)
The coordination chemistry of bipyridine and its derivatives extends to a wide range of other transition metals, including palladium, platinum, gold, and manganese.
Palladium and Platinum: Palladium(II) and platinum(II) complexes with bipyridine ligands typically adopt square planar geometries. The bipyridine ligand occupies two coordination sites, with the remaining sites filled by other ligands such as halides or other neutral donors. The electronic properties and reactivity of these complexes can be tuned by modifying the substituents on the bipyridine ring.
Gold: Gold(III) complexes containing bipyridine ligands have been investigated for their potential applications. These complexes also generally exhibit a square planar coordination geometry around the gold center. The stability and reactivity of these gold(III) bipyridine complexes are influenced by the nature of the other ligands in the coordination sphere.
Manganese: Manganese can form a variety of complexes with bipyridine ligands, with the oxidation state of the manganese and the stoichiometry of the complex influencing the resulting geometry. For instance, manganese(II) can form octahedral complexes with three bipyridine ligands, [Mn(bipy)₃]²⁺, or dimeric structures bridged by other ligands. The aminomethyl groups on this compound could potentially offer additional binding sites or facilitate the formation of polynuclear manganese complexes.
Structural Elucidation of Metal-Ligand Complexes
The precise arrangement of atoms within metal-ligand complexes is crucial for understanding their properties and reactivity. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.
Spectroscopic Characterization of Coordination Compounds (e.g., NMR, IR, Mass Spectrometry, UV-Vis Spectroscopy)
A suite of spectroscopic methods is used to characterize coordination compounds in both solid and solution states.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons on the this compound ligand are expected to change upon coordination to a metal ion, providing information about the binding event and the symmetry of the resulting complex.
IR Spectroscopy: Infrared spectroscopy is used to identify the vibrational modes of the ligand and the complex. The coordination of the bipyridine nitrogen atoms to a metal center typically leads to shifts in the C=N and C=C stretching frequencies of the pyridine (B92270) rings. The N-H stretching and bending vibrations of the aminomethyl groups would also be sensitive to coordination or hydrogen bonding interactions.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for determining the mass-to-charge ratio of the intact coordination complex, confirming its composition and stoichiometry.
UV-Vis Spectroscopy: The electronic absorption spectra of bipyridine complexes are often dominated by intense π-π* transitions in the ultraviolet region and metal-to-ligand charge transfer (MLCT) bands in the visible region. The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand, providing insights into the electronic structure of the complex.
Redox Properties and Electron Transfer Characteristics within Metal-Ligand Frameworks
The bipyridine ligand is known to be "redox-active," meaning it can accept and donate electrons, in addition to the redox activity of the coordinated metal center. This property is crucial for many applications, including catalysis and photochemistry.
The redox potentials of metal complexes of this compound can be investigated using techniques such as cyclic voltammetry. These studies would reveal the energies of the metal- and ligand-centered redox processes. The aminomethyl substituents are expected to be electron-donating, which would likely make the ligand easier to oxidize and the metal center more difficult to reduce compared to complexes with the unsubstituted 2,2'-bipyridine.
Electron transfer within these metal-ligand frameworks is a key process. In many ruthenium-bipyridine complexes, for example, excitation with light leads to an MLCT event, where an electron is promoted from a metal-based orbital to a ligand-based π* orbital. The subsequent decay of this excited state can involve various pathways, including luminescence or further electron transfer to another molecule. The nature of the substituents on the bipyridine ligand plays a significant role in tuning the energy of the MLCT state and the rates of these electron transfer processes.
Supramolecular Chemistry and Self Assembly
Design Principles for Supramolecular Architectures Utilizing [2,2'-Bipyridine]-5,5'-diyldimethanamine
The construction of supramolecular architectures is guided by the principles of molecular recognition and self-assembly, driven by various non-covalent interactions. wikipedia.org For ligands based on the 2,2'-bipyridine (B1663995) framework, the design principles revolve around the strategic placement of functional groups to direct the formation of predictable and functional superstructures.
Key design principles include:
Rigid Core: The 2,2'-bipyridine unit acts as a rigid and predictable coordination scaffold. Its bidentate chelating nature is fundamental in forming stable complexes with a wide range of metal ions. nih.gov
Divergent Functionality: The substitution at the 5,5'-positions places the functional groups on opposite sides of the bipyridine core. This divergent orientation is ideal for extending the molecular structure in a linear or angled fashion, enabling the formation of polymers, macrocycles, or extended networks.
Secondary Interaction Sites: The primary amine (-NH2) groups are potent sites for hydrogen bonding, acting as hydrogen donors. These interactions can guide the packing of metal-ligand complexes into higher-dimensional networks and add stability to the resulting supramolecular assembly.
By modifying the aminomethyl groups, this compound can be converted into more complex, multisite ligands. This strategy allows for sequential complexation, where the bipyridine core first organizes around one type of metal ion, creating a pre-organized cavity for a second, different metal ion to bind to the functional groups on the side chains. researchgate.net
Formation of Helical Structures and Molecular Scaffolding
The 2,2'-bipyridine scaffold is a well-established component in the creation of helical supramolecular structures, known as helicates. These arise when one or more ligand strands wrap around one or more metal ions that lie on the helical axis. The 5,5'-disubstitution pattern is particularly suited for this purpose.
For instance, the closely related compound 5,5'-diamino-2,2'-bipyridine serves as a versatile building block for ligands that form homo- and heteronuclear helicates. nih.govresearchgate.net By transforming the amino groups into imine- or amide-bridged dicatechol units, ligands can be created that readily form dinuclear double-stranded helicates with metal ions like titanium(IV). nih.govresearchgate.net In these structures, three ligand strands wrap around two metal centers, with the stereochemical information being transferred over significant distances along the helical axis. researchgate.net
While direct studies on helicates from this compound are not prevalent, its structure suggests it is an ideal precursor for similar, though potentially more flexible, systems. The aminomethyl groups could be functionalized to create larger, multidentate ligands capable of forming helical arrangements around metal ions. The increased flexibility of the -CH2- linker compared to a direct amine connection might lead to helicates with different pitches or allow for the accommodation of larger or different geometries of metal ions.
Role of Amine Functionalities in Non-Covalent Interactions and Directed Assembly
Non-covalent interactions are the primary driving forces in the self-assembly of molecules into well-defined supramolecular structures. numberanalytics.com The terminal amine functionalities of this compound play a critical role in this process, primarily through hydrogen bonding.
The primary amine groups (-NH2) can act as double hydrogen bond donors, forming robust N-H···A interactions, where A is a hydrogen bond acceptor (e.g., an anion, a solvent molecule, or another functional group in the crystal lattice). The importance of such interactions is well-documented in crystal engineering for building and stabilizing complex networks. mdpi.com
In the context of metal complexes of this compound, these hydrogen bonds can direct the assembly in several ways:
Inter-complex Linking: Metal-ligand units can be linked together into one-, two-, or three-dimensional networks through hydrogen bonds between the amine group of one complex and an acceptor on an adjacent complex.
Anion Recognition: The protonated form of the amine groups (-NH3+) can act as a recognition site for binding anions through strong charge-assisted hydrogen bonds.
Structural Stabilization: Intramolecular hydrogen bonds can help to lock the conformation of the ligand upon coordination, reducing the entropic penalty of assembly and leading to more stable and well-defined structures.
Table 1: Types of Non-Covalent Interactions and Their Potential Role in the Assembly of this compound
| Interaction Type | Participating Groups | Role in Supramolecular Assembly |
| Hydrogen Bonding | Amine group (N-H) as donor; anions, solvent, or other electronegative atoms as acceptors. | Directs crystal packing; links individual metal complexes into extended networks; stabilizes helicates; anion binding. |
| π-π Stacking | Bipyridine aromatic rings. | Stabilizes columnar or stacked structures; influences electronic and photophysical properties. nih.gov |
| Metal Coordination | Bipyridine nitrogen atoms with metal ions. | Primary interaction forming the initial metal-ligand complex; defines the geometry of the core building block. wikipedia.org |
| van der Waals Forces | Entire molecule. | Contributes to overall packing efficiency and stability of the final supramolecular structure. numberanalytics.com |
Metal-Directed Self-Assembly Processes Involving the this compound Ligand
Metal-directed self-assembly is a powerful strategy for constructing complex, discrete supramolecular architectures with high efficiency and precision. frontiersin.org The process relies on the predictable and well-defined coordination geometries of metal ions to bring ligand components together in a specific arrangement.
For this compound, the self-assembly process is initiated by the coordination of the bipyridine nitrogen atoms to a metal ion. Depending on the coordination number and preference of the metal ion, different fundamental geometries can be achieved:
Tetrahedral Metals (e.g., Cu(I), Ag(I)): Coordination of two ligands to a tetrahedral metal ion would lead to a bent arrangement, which could be a component of a macrocycle or a helical polymer.
Octahedral Metals (e.g., Fe(II), Ru(II), Co(II)): The coordination of three ligands to an octahedral metal ion results in a rigid, three-dimensional building block with the aminomethyl groups extending outwards. researchgate.net
Once these primary metal-ligand complexes are formed, the aminomethyl groups guide the subsequent assembly. These pendant arms can participate in secondary coordination to bridge multiple metal centers, leading to coordination polymers or metal-organic frameworks. Alternatively, as discussed previously, they can direct the organization of the metal-ligand units through hydrogen bonding, resulting in a diverse range of supramolecular structures. The interplay between the strong, directional metal-ligand bonds and the weaker, more flexible non-covalent interactions allows for the creation of highly organized and potentially functional materials. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For ligands such as [2,2'-Bipyridine]-5,5'-diyldimethanamine, DFT calculations are crucial for understanding electronic structure, reaction mechanisms, and predicting spectroscopic and redox properties. By solving the Schrödinger equation in an approximate manner, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex catalytic systems.
DFT calculations are pivotal in identifying and characterizing transient intermediates that are often difficult to detect experimentally. In catalytic cycles involving bipyridine-based ligands, high-valent metal-oxo or metal-hydroperoxo species are frequently proposed as key reactive intermediates.
Research on manganese catalysts with related tetradentate N-donor ligands, such as pyridine-appended bipiperidines (the saturated analogue of bipyridine), highlights the role of electronic effects in stabilizing high-valent intermediates. researchgate.net For instance, introducing electron-donating groups onto the pyridine (B92270) rings can stabilize these intermediates, thereby enhancing catalytic performance in reactions like olefin epoxidation. researchgate.net DFT studies can model these intermediates, providing information on their geometry, electronic configuration, and stability, which helps to elucidate the complete catalytic pathway. The aminomethyl groups on the this compound backbone can be computationally modified to tune the electronic properties of the ligand and, consequently, the stability and reactivity of catalytic intermediates.
Table 1: Hypothetical DFT-Calculated Properties of Intermediates in a Catalytic Cycle This table is illustrative, based on typical findings in DFT studies of similar catalytic systems.
| Intermediate Species | Metal Oxidation State | Key Bond Lengths (Å) | Spin State | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| [L-Mn(II)] | +2 | Mn-N: 2.15-2.25 | High Spin (S=5/2) | 0.0 |
| [L-Mn(III)-OOH] | +3 | Mn-O: 1.90, O-O: 1.47 | High Spin (S=2) | +15.2 |
| [L-Mn(V)=O] | +5 | Mn=O: 1.65 | Low Spin (S=1/2) | +5.8 |
The redox properties of a ligand and its metal complex are fundamental to their function in catalysis, particularly in redox catalysis where the metal center shuttles between different oxidation states. DFT calculations can accurately predict redox potentials. uit.no Studies have shown a linear relationship between DFT-calculated energies (like LUMO energies) and experimentally measured reduction potentials for various oligo(aza)pyridine ligands, including bipyridines and terpyridines. uit.no
For this compound, the introduction of aminomethyl groups at the 5,5'-positions is expected to influence its electronic properties. The electron-donating nature of these substituents would likely make the ligand easier to oxidize and harder to reduce compared to unsubstituted 2,2'-bipyridine (B1663995). This modification directly impacts the redox potential of the corresponding metal complex. For example, in the context of aqueous organic redox flow batteries, modifying a TEMPO molecule with a bipyridine moiety was shown to anodically shift the redox potential by 60 mV due to the electron-withdrawing effect of the bipyridine. mdpi.com This demonstrates the sensitivity of redox potentials to substituent effects, a phenomenon that DFT can model effectively.
Furthermore, DFT is employed to calculate the energy barriers for different steps in a catalytic cycle, such as substrate binding, bond activation, and product release. figshare.comresearchgate.net By mapping the potential energy surface, researchers can identify the rate-determining step and understand how ligand modifications can lower activation barriers to improve catalytic efficiency.
Table 2: Predicted Redox Potentials and Activation Energies for Bipyridine Derivatives This table presents representative data from DFT studies on substituted bipyridines to illustrate predictive capabilities.
| Bipyridine Derivative | Substituent | Calculated E1/2 (V vs. Fc/Fc+) | Source | Activation Energy Barrier (kcal/mol) | Source |
|---|---|---|---|---|---|
| 4,4'-di-tert-butyl-2,2'-bipyridine | -C(CH3)3 | -2.68 | uit.no | 22.5 | figshare.com |
| 2,2'-bipyridine | -H | -2.55 | uit.no | 25.1 | figshare.com |
| 4,4'-dinitro-2,2'-bipyridine | -NO2 | -1.20 | uit.no | 28.9 | researchgate.net |
| This compound | -CH2NH2 | Predicted to be more negative than -2.55 V | N/A | Dependent on specific reaction | N/A |
Molecular Dynamics Simulations for Ligand Flexibility and Host-Guest Interactions
While DFT provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. springernature.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand flexibility, and interactions with surrounding molecules, such as solvents or substrates (guests). nih.gov
For a ligand like this compound, the aminomethyl side chains introduce additional degrees of freedom. MD simulations can explore the conformational landscape of these side chains, revealing how they might orient themselves to interact with a metal center or a substrate. mdpi.com This flexibility can be crucial for creating a specific binding pocket or for facilitating the approach of a reactant to the catalytic site.
In the context of host-guest chemistry, MD simulations can be used to study the binding of a substrate molecule to a metal complex of this compound. arxiv.org By calculating the free energy of binding, MD can predict the stability of the host-guest complex and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) responsible for binding. nih.gov These simulations provide insights into the initial steps of a catalytic reaction and can guide the design of ligands with optimized binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Studies on Aminomethyl Bipyridine Ligands
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov The core principle of QSAR is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. chemrevlett.com
For a class of compounds like aminomethyl bipyridine ligands, a QSAR study would involve several steps:
Dataset Collection : A set of aminomethyl bipyridine derivatives with known activities (e.g., catalytic turnover frequency, binding affinity) is compiled.
Descriptor Calculation : For each molecule in the dataset, a range of molecular descriptors is calculated. These can include constitutional, topological, physicochemical, and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While no specific QSAR study on this compound was found, the methodology is broadly applicable. QSAR models for related pyridine and bipyridine derivatives have been developed to predict activities ranging from anticancer to antimalarial properties. chemrevlett.comresearchgate.net Such studies can guide the synthesis of new aminomethyl bipyridine ligands by predicting which structural modifications are most likely to enhance a desired catalytic activity, thereby accelerating the discovery of more efficient catalysts.
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Advanced Functional Materials Incorporating 2,2 Bipyridine 5,5 Diyldimethanamine
Stimuli-Responsive Materials Derived from [2,2'-Bipyridine]-5,5'-diyldimethanamine Architectures:No literature was found describing the synthesis or properties of stimuli-responsive materials derived specifically from this compound.
Therefore, the creation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible due to the absence of foundational research on the subject compound.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
Current synthetic methods for many bipyridine derivatives can suffer from harsh reaction conditions or low conversion rates. researchgate.net Future research will likely focus on developing more sustainable and efficient synthetic pathways to [2,2'-Bipyridine]-5,5'-diyldimethanamine and its precursors. This involves exploring greener reaction media, minimizing waste, and utilizing catalysts that are both efficient and reusable.
Key research objectives in this area include:
Catalyst Development: Improving upon existing metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille couplings by designing highly active and stable catalysts that can operate under milder conditions. researchgate.netmdpi.com The use of polymer-supported catalysts, for instance, offers a practical approach that aligns with the principles of sustainable synthesis due to their ease of recovery and reusability. mdpi.com
Alternative Coupling Strategies: Investigating alternative coupling methods that avoid the use of pre-functionalized starting materials. This could include direct C-H activation strategies, which offer a more atom-economical route to the bipyridine core. nih.gov
Chemoenzymatic Synthesis: Exploring chemoenzymatic routes, which leverage the high selectivity of enzymes to introduce chirality or perform specific transformations under mild conditions, could lead to novel and enantiopure derivatives. nih.gov
| Research Focus | Potential Advantage | Relevant Precursor Compounds |
| Green Coupling Reactions | Reduced environmental impact, lower energy consumption | 5-Bromo-2-methylpyridine, 5-(Aminomethyl)-2-chloropyridine |
| Reusable Catalysts | Lower cost, simplified product purification, less waste | Polystyrene-supported palladium catalysts |
| Direct C-H Activation | High atom economy, fewer synthetic steps | 5-Methyl-2-aminopyridine |
| Biocatalysis | High selectivity, mild reaction conditions, access to chiral molecules | Dihydrodiol metabolites of substituted pyridines |
Exploration of New Catalytic Transformations and Systems
The 2,2'-bipyridine (B1663995) unit is a privileged ligand in transition-metal catalysis. mdpi.comrsc.org The aminomethyl groups of this compound offer unique opportunities for creating sophisticated catalytic systems. These amine functionalities can be used to immobilize the catalyst on a solid support, act as internal bases or co-catalysts, or be further derivatized to create multifunctional ligands.
Future explorations in catalysis could involve:
Homogeneous Catalysis: Designing novel metal complexes for applications in reactions such as polymerization, oxidation, and asymmetric synthesis. The amine groups could be functionalized to introduce chiral auxiliaries, leading to new enantioselective catalysts.
Heterogeneous Catalysis: Grafting the molecule onto solid supports like silica, graphene oxide, or polymers to create robust and recyclable heterogeneous catalysts. This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Photocatalysis: Incorporating the ligand into photofunctional transition metal complexes for applications in light-driven chemical transformations, building on the established role of bipyridine complexes in this field. rsc.org
Design of Advanced Supramolecular Systems with Tunable Properties
Bipyridine derivatives are fundamental components in the construction of supramolecular architectures due to their strong chelating ability with various metal ions. researchgate.netmdpi.comnih.gov The title compound is particularly well-suited for this purpose, as it contains both a metal-coordinating bipyridine unit and hydrogen-bonding aminomethyl groups. This dual functionality allows for the programmed self-assembly of complex, multidimensional structures.
Future research in this domain will focus on:
Metallosupramolecular Polymers: Utilizing the molecule as a monomer for the synthesis of metal-triggered supramolecular polymers. By selecting different metal ions, it may be possible to tune the mechanical, optical, or electronic properties of the resulting materials. depaul.edu
Hydrogen-Bonded Networks: Exploiting the hydrogen-bonding capabilities of the aminomethyl groups to direct the assembly of intricate networks, either in the solid state or in solution. cmu.edu The interplay between metal coordination and hydrogen bonding can lead to structures with novel topologies and functions.
Host-Guest Systems: Designing macrocyclic or cage-like structures capable of encapsulating guest molecules. The properties of these host-guest systems could be modulated by external stimuli such as pH, temperature, or the presence of specific metal ions.
| Supramolecular Structure | Driving Interaction(s) | Potential Application |
| Metallacages | Metal-ligand coordination | Molecular recognition, encapsulation |
| Helicates | Metal-ligand coordination | Chiral sensing, catalysis |
| Coordination Polymers | Metal-ligand coordination, Hydrogen bonding | Gas storage, separation |
| Hydrogen-Bonded Assemblies | Hydrogen bonding, π–π stacking | Crystal engineering, functional materials |
Integration into Hybrid and Nanostructured Materials for Enhanced Performance
The incorporation of well-defined molecular components into larger material frameworks is a powerful strategy for creating advanced functional materials. researchgate.netresearchgate.net this compound is an ideal candidate for integration into hybrid and nanostructured materials due to its rigid core and reactive peripheral groups.
Promising future directions include:
Covalent Organic Frameworks (COFs): Using the diamine functionality to synthesize crystalline, porous COFs. researchgate.net These materials could be functionalized with metal ions at the bipyridine sites, leading to highly active and stable single-site heterogeneous catalysts for various organic transformations.
Metal-Organic Frameworks (MOFs): Employing the molecule as a building block for MOFs, where the bipyridine unit coordinates to metal nodes and the amine groups can be post-synthetically modified to introduce new functionalities.
Functionalized Nanoparticles: Anchoring the molecule to the surface of nanoparticles (e.g., gold, silica, quantum dots) to impart specific recognition or catalytic properties.
Two-Dimensional (2D) Materials: Designing and synthesizing membrane-mimetic 2D nanosheets through the self-assembly of peptoid-like structures derived from the title compound, which could have applications in cell imaging and drug delivery. osti.gov
Advanced Computational Modeling for Predictive Material and Catalyst Design
As the complexity of molecular and material systems increases, computational modeling has become an indispensable tool for predicting properties and guiding experimental design. nih.gov In silico methods can accelerate the discovery of new catalysts and materials based on this compound by providing insights into their structure, stability, and function at the molecular level.
Future research should leverage computational tools to:
Predict Ligand-Metal Interactions: Use Density Functional Theory (DFT) to model the coordination of the bipyridine ligand with various transition metals, predict the electronic structure and stability of the resulting complexes, and screen for promising catalyst candidates.
Simulate Self-Assembly: Employ molecular dynamics (MD) simulations to understand the self-assembly processes that lead to the formation of supramolecular structures and nanostructured materials, predicting their final morphologies.
Design Functional Materials: Computationally design COFs and MOFs, predicting their porosity, gas adsorption properties, and catalytic activity before undertaking their synthesis, thereby saving significant experimental effort. nih.gov
Elucidate Reaction Mechanisms: Model the reaction pathways of catalytic transformations mediated by complexes of this compound to understand the role of the ligand and optimize reaction conditions for higher efficiency and selectivity.
| Computational Method | Research Objective | Predicted Properties |
| Density Functional Theory (DFT) | Catalyst screening | Electronic structure, reaction energies, activation barriers |
| Molecular Dynamics (MD) | Supramolecular assembly simulation | Conformational dynamics, binding free energies, structural stability |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-like catalysts | Reaction mechanisms in complex environments |
| Machine Learning | High-throughput screening | Prediction of material properties from structural descriptors |
Q & A
Q. What are the established synthetic routes for [2,2'-Bipyridine]-5,5'-diyldimethanamine?
The synthesis typically involves two steps: (1) Oxidation of 5,5'-dimethyl-2,2'-bipyridine to [2,2'-Bipyridine]-5,5'-dicarboxaldehyde using selenium dioxide (SeO₂) in 1,4-dioxane under reflux . (2) Reductive amination of the dialdehyde with ammonia or a primary amine, employing reducing agents like sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol. This method parallels protocols for analogous diamino-bipyridine derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : H and C NMR to confirm amine functionalization and bipyridine backbone symmetry.
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- X-ray crystallography : For unambiguous structural determination, employing programs like SHELXL for refinement .
- Elemental analysis : To validate stoichiometry and purity (>98%) .
Q. What are the solubility limitations of this compound, and how can stock solutions be prepared?
The compound is sparingly soluble in aqueous buffers. For experiments:
- Dissolve in DMSO (purged with inert gas) to make a 10 mM stock solution.
- Dilute with PBS (pH 7.2) to a final concentration of ≤0.25 mg/mL. Avoid storing aqueous solutions >24 hours due to hydrolysis risks .
Q. What are its primary applications in coordination chemistry?
The diamine groups enable chelation of transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺), forming stable complexes for:
- Catalysis (e.g., ethylene oligomerization in MOFs) .
- Photocatalytic CO₂ reduction .
- Structural mimics of metalloenzymes (e.g., prolyl hydroxylase inhibitors) .
Advanced Research Questions
Q. How can researchers design metal-organic frameworks (MOFs) using this ligand, and what challenges arise?
- Coordination strategy : The amine groups act as neutral donors, contrasting with carboxylate-based MOFs. Pair with metal nodes (e.g., Zn²⁺, Ru²⁺) to form 3D networks.
- Challenges : Reduced framework stability due to weaker metal-amine bonds vs. carboxylates. Mitigate by introducing secondary ligands (e.g., dicarboxylates) .
- Characterization : Use powder XRD and BET analysis to assess porosity. Validate with computational modeling (e.g., DFT) .
Q. How to resolve crystallographic data discrepancies in metal complexes of this ligand?
- Refinement protocols : Use SHELXL for high-resolution data, adjusting parameters for twinning or disorder .
- Validation tools : Employ ORTEP-3 or WinGX to visualize electron density maps and validate bond lengths/angles .
- Contradictions : If metal-ligand bond distances deviate from expected values (e.g., due to Jahn-Teller distortion), cross-reference with EXAFS or magnetic susceptibility data .
Q. What experimental strategies optimize catalytic activity in transition metal complexes?
- Steric/electronic tuning : Introduce substituents (e.g., methyl groups) to the bipyridine backbone to modulate metal center accessibility .
- Mechanistic studies : Use in-situ FTIR or UV-Vis spectroscopy to track reaction intermediates (e.g., during CO₂ reduction) .
- Structure-activity relationships (SAR) : Compare turnover frequencies (TOFs) across metal centers (e.g., Ru vs. Re) to identify optimal catalysts .
Q. How to address contradictory solubility or stability data in aqueous vs. organic media?
- Controlled experiments : Test stability under varying pH (3–10) and temperature (4–60°C) using HPLC monitoring .
- Alternative solvents : Use DMF or acetonitrile for improved solubility in non-aqueous catalysis .
- Derivatization : Convert amines to hydrochloride salts for enhanced aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
